Cas no 15783-70-7 (5-amino-3-phenyl-1,2-oxazole-4-carboxamide)

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at the 3-position and a carboxamide moiety at the 4-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The amino and carboxamide functional groups enhance its reactivity, making it a valuable intermediate for the development of biologically active molecules. Its well-defined chemical properties and stability under standard conditions facilitate its use in diverse organic transformations. The compound’s purity and consistent performance make it suitable for precision-driven synthesis in medicinal chemistry and material science applications.
5-amino-3-phenyl-1,2-oxazole-4-carboxamide structure
15783-70-7 structure
Product Name:5-amino-3-phenyl-1,2-oxazole-4-carboxamide
CAS No:15783-70-7
MF:C10H9N3O2
MW:203.197361707687
CID:2627336
PubChem ID:258112
Update Time:2025-08-05

5-amino-3-phenyl-1,2-oxazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-amino-3-phenyl-1,2-oxazole-4-carboxamide
    • 5-Amino-3-phenyl-4-ethoxycarbonyl-isoxazol; SureCN3940991; AR-1I9409; 5-Amino-3-phenyl-isoxazol-4-carbonsaeure-amid; CTK4G3058; AC1L5Y9O; 5-Amino-3-phenyl-isoxazol-carbonsaeure-(4)-ethylester; 5-Amino-4-carbamoyl-3-phenyl-isoxazol; NSC137663; 5-amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester; ethyl 5-amino-3-phenylisoxazole-4-carboxylate; AC1Q64RA; 5-Amino-3-phenyl-isoxazol-4-carbonsaeure-aethylester; 5-Amino-3-phenyl-4-isoxazole
    • DTXSID70935810
    • EN300-136545
    • MFCD14706229
    • 5-Amino-3-phenylisoxazole-4-carboxamide
    • QAA78370
    • Z1509504672
    • 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid
    • 15783-70-7
    • SY157321
    • NSC-86859
    • 817-164-1
    • AKOS001823661
    • 5-AMINO-3-PHENYL-ISOXAZOLE-4-CARBOXYLIC ACID AMIDE
    • E87369
    • NSC86859
    • CCG-134805
    • 4-Isoxazolecarboxamide, 5-amino-3-phenyl-
    • Inchi: 1S/C10H9N3O2/c11-9(14)7-8(13-15-10(7)12)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14)
    • InChI Key: CTYHRZLZAZQSPO-UHFFFAOYSA-N
    • SMILES: O1C(=C(C(N)=O)C(C2C=CC=CC=2)=N1)N

Computed Properties

  • Exact Mass: 203.06957
  • Monoisotopic Mass: 203.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 95.1Ų

Experimental Properties

  • Density: 1.339
  • Boiling Point: 430.3°Cat760mmHg
  • Flash Point: 430.3°Cat760mmHg
  • Refractive Index: 1.636
  • PSA: 95.14
  • LogP: 2.30420

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5-amino-3-phenyl-1,2-oxazole-4-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:15783-70-7)5-amino-3-phenyl-1,2-oxazole-4-carboxamide
Order Number:A1001431
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 14:58
Price ($):396.0
Email:sales@amadischem.com

Additional information on 5-amino-3-phenyl-1,2-oxazole-4-carboxamide

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide (CAS 15783-70-7): A Versatile Heterocyclic Compound with Broad Applications

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide (CAS 15783-70-7) is a significant heterocyclic compound that has garnered attention in pharmaceutical and material science research. This oxazole derivative features a unique molecular structure combining an amino group and a carboxamide functionality on its core heterocyclic ring, making it a valuable building block for drug discovery and specialty chemical synthesis.

The compound's molecular formula C10H9N3O2 and molecular weight of 203.20 g/mol position it as an intermediate of particular interest in medicinal chemistry. Researchers frequently search for "5-amino-3-phenyl-1,2-oxazole-4-carboxamide synthesis" and "CAS 15783-70-7 applications," reflecting the growing demand for this specialty chemical in various scientific domains.

In pharmaceutical research, 5-amino-3-phenyl-1,2-oxazole-4-carboxamide serves as a crucial precursor for developing novel therapeutic agents. Its structural features make it particularly valuable in designing kinase inhibitors and anti-inflammatory compounds. Recent studies have explored its potential in addressing current medical challenges, aligning with the increasing public interest in "next-generation pharmaceutical intermediates" and "heterocyclic compounds in drug discovery."

The material science field has also shown significant interest in this compound, especially in the development of advanced functional materials. Its rigid heterocyclic core and functional groups make it suitable for creating specialty polymers and organic electronic materials. This application aligns well with trending searches for "smart material precursors" and "organic electronic components," demonstrating its relevance to cutting-edge technological developments.

From a synthetic chemistry perspective, CAS 15783-70-7 offers multiple reactive sites that allow for diverse chemical modifications. The amino group at position 5 and the carboxamide at position 4 provide handles for further derivatization, making it a versatile intermediate in organic synthesis. Researchers often inquire about "modification of 5-amino-3-phenyl-1,2-oxazole-4-carboxamide" and "functionalization of oxazole derivatives," indicating the compound's importance in synthetic methodology development.

The compound's physicochemical properties contribute to its broad utility. With moderate solubility in polar organic solvents and stability under various conditions, 5-amino-3-phenyl-1,2-oxazole-4-carboxamide is suitable for diverse experimental setups. These characteristics make it particularly valuable in high-throughput screening and combinatorial chemistry approaches that are currently trending in pharmaceutical research.

Recent advancements in green chemistry have also explored the compound's potential. Scientists are investigating more sustainable synthetic routes to 5-amino-3-phenyl-1,2-oxazole-4-carboxamide, responding to the growing demand for "eco-friendly heterocyclic synthesis" and "green pharmaceutical intermediates." This aligns with the broader industry shift toward sustainable chemical production.

Analytical characterization of CAS 15783-70-7 typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound's well-defined spectral signatures make it suitable for method development and analytical studies, addressing common search queries about "oxazole derivative analysis" and "characterization of amino-oxazole carboxamides."

In the context of current research trends, 5-amino-3-phenyl-1,2-oxazole-4-carboxamide has shown promise in several emerging areas. Its structural features make it a candidate for developing novel antimicrobial agents, particularly relevant in the era of increasing antibiotic resistance. This application connects with popular searches for "new antimicrobial scaffolds" and "heterocyclic antibiotics."

The compound's safety profile and handling considerations follow standard laboratory practices for heterocyclic compounds. While not classified as hazardous under normal handling conditions, proper personal protective equipment is recommended when working with 5-amino-3-phenyl-1,2-oxazole-4-carboxamide, as with any fine chemical substance.

Market availability of CAS 15783-70-7 has increased in recent years, with several specialty chemical suppliers offering this compound in various quantities. The growing demand reflects its expanding applications in both academic and industrial research settings, particularly in response to queries about "bulk oxazole derivatives" and "research chemical suppliers."

Future research directions for 5-amino-3-phenyl-1,2-oxazole-4-carboxamide may include exploration of its biological activities, development of novel synthetic methodologies, and investigation of its material properties. These potential applications align with current scientific interests in "multi-target drug design" and "functional organic materials," suggesting continued relevance in coming years.

In summary, 5-amino-3-phenyl-1,2-oxazole-4-carboxamide (CAS 15783-70-7) represents a valuable chemical entity with diverse applications across pharmaceutical and material sciences. Its unique structural features, combined with growing research interest, position it as an important compound in modern chemical research and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:15783-70-7)5-amino-3-phenyl-1,2-oxazole-4-carboxamide
A1001431
Purity:99%
Quantity:1g
Price ($):396.0
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